

Basic Research Applications of Influenza Matrix Protein (61-72): A Technical Guide

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Compound of Interest

Compound Name: Influenza Matrix Protein (61-72)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion, playing a pivotal role in virus assembly, budding, and the nuclear export of viral ribonucleoproteins.[1][2] Beyond its structural functions, M1 is a highly conserved protein among influenza A strains, making it a key target for the development of universal influenza vaccines. A specific peptide fragment of M1, spanning amino acids 61-72 with the sequence GFVFTLTVPSEK, has been identified as a significant CD4+ T-cell epitope, particularly in the context of the HLA-DRB1*04:01 allele.[3] This technical guide provides a comprehensive overview of the basic research applications of the **Influenza Matrix Protein (61-72)** peptide, focusing on its immunological properties, the experimental methods used to study it, and the underlying molecular pathways.

Immunological Significance and Quantitative Data

The M1 (61-72) peptide is a well-characterized immunogenic epitope that elicits CD4+ T-cell responses. These T helper cells are critical for orchestrating a robust adaptive immune response, including the activation of B cells to produce antibodies and the enhancement of cytotoxic T lymphocyte (CTL) activity. The immunogenicity of this peptide is fundamentally linked to its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).

HLA-Peptide Binding Affinity

The binding affinity of a peptide to an HLA molecule is a primary determinant of its immunogenicity. While the M1 (61-72) peptide is known to be presented by HLA-DRB1*04:01, quantitative binding data across a range of HLA alleles is crucial for assessing its potential as a broadly applicable vaccine component. The following table summarizes available data on the binding affinity of the M1 (61-72) peptide and related M1 peptides to various HLA alleles, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate stronger binding affinity.

Peptide Sequence	HLA Allele	Binding Affinity (IC50) nM	Reference
GFVFTLTVPSEK	HLA-DRB104:01	Data not available in a specific numerical format, but identified as a binder.	[3]
M1 Peptides (various)	HLA-B0702	Low affinity	[4]
M1 Peptides (various)	HLA-A*02:01	Variable	[5]

Note: Specific IC50 values for the M1 (61-72) peptide are not readily available in the public domain. The table reflects the current limitations in publicly accessible quantitative binding data for this specific peptide.

T-Cell Response Quantification

The magnitude and quality of the T-cell response to the M1 (61-72) peptide can be quantified using various immunological assays. The most common methods are the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the percentage of T-cells producing specific cytokines upon stimulation.

Assay	T-Cell Response Metric	Stimulation	Result	Reference
ELISpot	IFN- γ Spot-Forming Cells (SFCs) / 10^6 PBMCs	M1 peptide pools	Significant responses detected, but specific data for M1(61-72) is not isolated.	[6][7]
ICS	% of IFN- γ + CD4+ T-cells	M1 peptide pools	M1 is an immunodominant target for CD4+ T-cells.	[8]

Note: The presented data is for M1 peptide pools. While these pools contain the 61-72 sequence, the specific contribution of this single epitope to the overall response is not detailed in the available literature.

Experimental Protocols

Peptide Synthesis and Purification

Methodology:

- Solid-Phase Peptide Synthesis (SPPS): The GFVFTLTVPSEER peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.
- Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.[9]

HLA-Peptide Binding Assay

T2 Cell Binding Assay (for MHC Class I, adaptable for Class II concepts):

This assay assesses the ability of a peptide to stabilize MHC class I molecules on the surface of T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have low surface expression of MHC class I. A similar principle can be applied to engineered cell lines for MHC class II.

- **Cell Culture:** T2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
- **Peptide Incubation:** T2 cells are incubated with varying concentrations of the M1 (61-72) peptide overnight at 37°C. A known high-affinity peptide is used as a positive control, and a no-peptide condition serves as a negative control.
- **Staining:** Cells are stained with a fluorescently labeled antibody specific for the HLA allele of interest (e.g., anti-HLA-DR).
- **Flow Cytometry:** The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the MHC molecules on the cell surface.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Competitive ELISA for Peptide-MHC Binding:

- **Plate Coating:** A 96-well plate is coated with a specific purified HLA-DR molecule.
- **Competition:** A known biotinylated peptide with affinity for the HLA-DR molecule is mixed with varying concentrations of the unlabeled M1 (61-72) competitor peptide.
- **Incubation:** The peptide mixture is added to the coated plate and incubated to allow binding to the HLA-DR molecules.
- **Detection:** The plate is washed, and streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to detect the bound biotinylated peptide.
- **Substrate Addition:** A chromogenic substrate is added, and the color development is measured using a plate reader. The concentration of the M1 (61-72) peptide that inhibits

50% of the binding of the biotinylated peptide (IC50) is calculated.[1][13][14][15]

ELISpot Assay

- **Plate Coating:** A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- γ).
- **Cell Plating:** Peripheral blood mononuclear cells (PBMCs) from a donor are plated in the wells.
- **Stimulation:** The M1 (61-72) peptide is added to the wells to stimulate the T-cells. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.
- **Incubation:** The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.
- **Detection:** The cells are removed, and a biotinylated detection antibody for the cytokine is added, followed by streptavidin-alkaline phosphatase.
- **Spot Development:** A substrate is added that forms an insoluble colored spot where the cytokine was secreted.
- **Analysis:** The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.[6][7][16][17]

Intracellular Cytokine Staining (ICS)

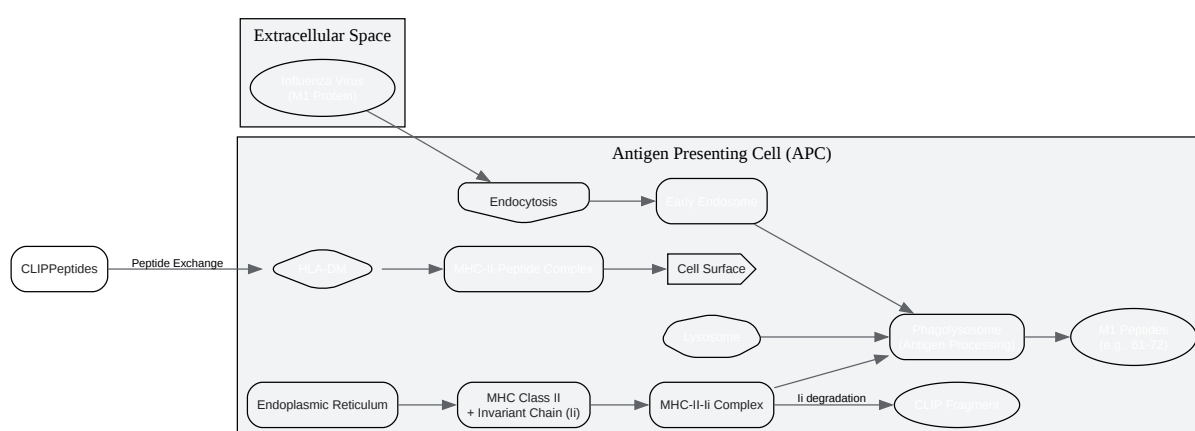
- **Cell Stimulation:** PBMCs are stimulated with the M1 (61-72) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to accumulate inside the producing cells.
- **Surface Staining:** Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
- **Fixation and Permeabilization:** The cells are fixed and permeabilized to allow antibodies to enter the cells.
- **Intracellular Staining:** Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2).

- Flow Cytometry: The cells are analyzed by flow cytometry to determine the percentage of CD4+ T-cells that are producing specific cytokines in response to the peptide stimulation.[8][18][19][20]

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

Exogenous antigens, such as the influenza M1 protein, are taken up by APCs and processed through the MHC class II pathway to be presented to CD4+ T-cells.

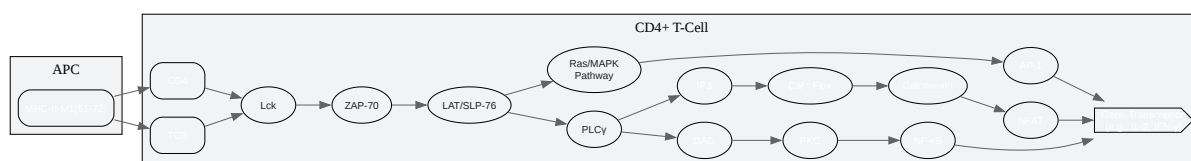


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Caption: MHC Class II presentation of exogenous viral antigens.

T-Cell Activation Signaling Pathway

The recognition of the peptide-MHC class II complex by the T-cell receptor (TCR) on a CD4+ T-cell initiates a signaling cascade leading to T-cell activation.

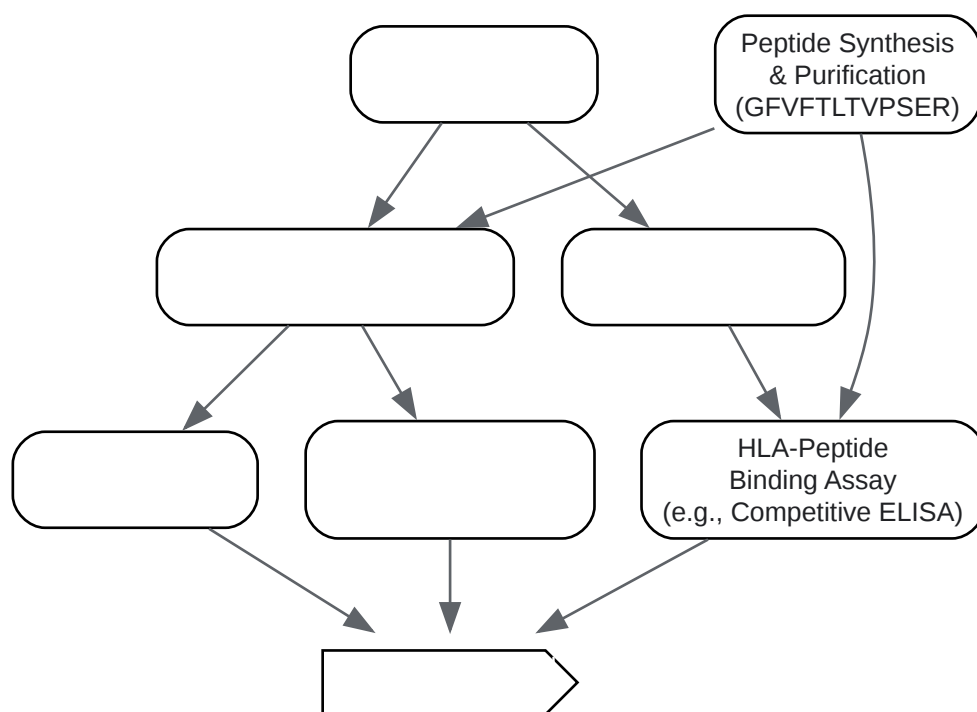


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Caption: T-cell receptor signaling cascade upon antigen recognition.

Experimental Workflow for Immunogenicity Assessment

A typical workflow to assess the immunogenicity of the M1 (61-72) peptide involves several integrated steps, from peptide acquisition to the analysis of the T-cell response.



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Caption: Workflow for assessing M1 (61-72) peptide immunogenicity.

Conclusion

The **Influenza Matrix Protein (61-72)** peptide is a valuable tool for basic research in influenza immunology and vaccine development. Its conserved nature and demonstrated immunogenicity make it an important epitope for studying T-cell responses to influenza A virus. While further quantitative data on its binding to a broader range of HLA alleles and more specific T-cell response data are needed, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the potential of this and other conserved influenza epitopes. The continued study of such epitopes is essential for the development of next-generation, broadly protective influenza vaccines.

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